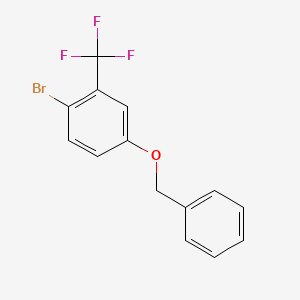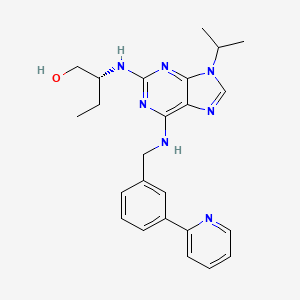
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, or 4-BBrTFMB, is a synthetic organic compound with a wide range of uses in research and industry. It is a versatile building block for organic synthesis and has been used in the development of drugs and other important chemicals. The compound has a wide range of applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the treatment of 1-bromo-2-(trifluoromethoxy)benzene and related compounds with lithium diisopropylamide, generating intermediates that can be converted into naphthalenes. This process involves trapping arynes in situ with furan and subsequent reductions or isomerizations. This method opens pathways for synthesizing naphthalenes with trifluoromethyl substitutions, which are significant in organic synthesis (Schlosser & Castagnetti, 2001).
Metalation and Regioselectivity
Mongin, Desponds, and Schlosser (1996) demonstrated that bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent under specific conditions. This study highlights the potential for achieving selective site metalation in halobenzotrifluorides, which is crucial in creating specifically substituted organometallic compounds (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Organofluorine Compounds
A study by Castagnetti and Schlosser (2001) focused on the generation of (trifluoromethoxy)phenyllithiums from various precursors, including 4-(trifluoromethoxy)benzene. These intermediates are key to synthesizing a wide range of organofluorine compounds, which have significant applications in pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Versatile Starting Material for Organometallic Synthesis
Porwisiak and Schlosser (1996) explored the use of 1-bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis. The study demonstrates the synthesis of various organometallic intermediates, highlighting the compound's utility in preparing a range of organometallic compounds (Porwisiak & Schlosser, 1996).
Synthesis of Functionalized Olefins
SatoKikumasa, InoueSeiichi, and MoriiShigeki (1975) reported the stereoselective synthesis of trisubstituted olefins using π-allylic nickel bromide complexes, demonstrating the potential of brominated benzene derivatives in the synthesis of complex organic molecules (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975).
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Reactions at the benzylic position are common for such compounds . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that trifluoromethylbenzenes can participate in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Result of Action
The presence of the trifluoromethyl group can significantly influence the compound’s reactivity and biological activity .
Biochemische Analyse
Biochemical Properties
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their activity, affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors such as NADPH is crucial for its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Additionally, the compound can interact with membrane transporters, influencing its uptake and efflux from cells. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors. These localization patterns are critical for its activity and function within cells .
Eigenschaften
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXYWYPMKGUGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624183 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
678164-30-2 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)






![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)


